N-tetradecanoyl-L-Homoserine Lactone

Vue d'ensemble

Description

La N-tétradecanoyl-L-homosérine lactone est une petite molécule de signalisation diffusible impliquée dans la détection de quorum, un système de régulation utilisé par les bactéries pour contrôler l'expression des gènes en réponse à l'augmentation de la densité cellulaire . Ce composé fait partie de la famille des N-acyl homosérine lactones, qui joue un rôle crucial dans la communication bactérienne et l'interaction avec les eucaryotes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-tétradecanoyl-L-homosérine lactone peut être synthétisée par l'acylation de la L-homosérine lactone avec le chlorure de tétradecanoyle. La réaction implique généralement l'utilisation d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est effectuée dans un solvant organique comme le dichlorométhane à basse température pour empêcher la décomposition du cycle lactone.

Méthodes de production industrielle : La production industrielle de N-tétradecanoyl-L-homosérine lactone implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour s'assurer que le produit final répond aux normes requises pour la recherche et l'application .

Analyse Des Réactions Chimiques

Hydrolysis of the Lactone Ring

The γ-butyrolactone ring in C14-HSL is susceptible to hydrolysis, producing linear acyl-homoserine derivatives. This reaction is catalyzed by lactonases or occurs spontaneously under alkaline conditions.

Key Findings:

- Enzymatic Hydrolysis : Bacterial lactonases (e.g., AiiA from Bacillus thuringiensis) cleave the lactone ring, yielding N-tetradecanoyl-L-homoserine (Figure 1A) . This inactivation disrupts quorum-sensing pathways.

- pH-Dependent Stability : At pH >7.5, non-enzymatic lactone ring opening occurs, forming the carboxylate form (Figure 1B) .

Table 1: Hydrolysis Products and Conditions

Acyltransferase-Mediated Modifications

C14-HSL serves as a substrate for acyltransferases, which transfer the tetradecanoyl group to acceptor molecules.

Key Findings:

- Acyl Group Transfer : In Pseudomonas aeruginosa, the PqsD enzyme transfers the acyl chain from C14-HSL to anthranilate, forming alkylquinolone precursors .

- Cross-Talk with Other Metabolites : This reaction integrates quorum-sensing signals with secondary metabolite biosynthesis .

Interaction with Host Enzymes

Eukaryotic enzymes, such as plant-derived peroxidases, oxidize C14-HSL, altering its signaling capacity.

Key Findings:

- Oxidation by Plant Peroxidases : Arabidopsis peroxidases oxidize the acyl chain, generating 3-oxo-tetradecanoyl derivatives (Figure 1C) .

- Impact on Plant Immunity : Oxidized C14-HSL primes plants for enhanced pathogen resistance via cell wall fortification .

Table 2: Host-Mediated Modifications

| Enzyme | Modification | Functional Outcome |

|---|---|---|

| Plant peroxidases | Acyl chain oxidation | Enhanced lignification |

| Mammalian esterases | Ester bond cleavage | Signal degradation (hypothesized) |

Synthetic Modifications

C14-HSL analogs are engineered to study structure-activity relationships or develop quorum-sensing inhibitors.

Key Findings:

- Halogenation : Bromination at the acyl chain terminal carbon reduces receptor binding affinity by 80% .

- Lactone Ring Substitution : Replacing the lactone oxygen with sulfur (thiolactone) stabilizes the molecule against hydrolysis .

Stability Under Environmental Stressors

C14-HSL degradation accelerates under UV exposure or in the presence of reactive oxygen species (ROS).

Key Findings:

Applications De Recherche Scientifique

Quorum Sensing and Bacterial Communication

Quorum Sensing Mechanism

N-tetradecanoyl-L-homoserine lactone functions primarily as a quorum sensing molecule in Gram-negative bacteria. It plays a pivotal role in regulating gene expression in response to cell density, influencing various physiological processes such as virulence factor production, biofilm formation, and bioluminescence. This signaling mechanism allows bacterial populations to coordinate their behavior based on their density, leading to enhanced survival and adaptability in various environments .

Biofilm Formation

Research indicates that this compound is involved in biofilm development. It is produced later than shorter-chain AHLs during biofilm maturation and is associated with the migration and growth stimulation of certain bacterial strains, such as Proteus mirabilis. This property makes it essential for understanding biofilm-related infections and developing strategies to control them .

Plant-Microbe Interactions

Enhancing Plant Growth

this compound has been shown to influence plant growth positively. Studies indicate that AHLs can enhance plant resistance against pathogens by modulating plant immune responses. For instance, the application of AHLs, including this compound, has been linked to increased expression of defense-related genes in plants like Arabidopsis thaliana and Medicago truncatula .

Induction of Plant Responses

The compound can induce various physiological responses in plants, such as root elongation and improved nutrient uptake. These effects are mediated through changes in the plant's metabolome and proteome, facilitating better adaptation to biotic stressors .

Medical and Biotechnological Applications

Immunomodulatory Effects

this compound exhibits immunomodulatory properties that can affect mammalian cell lines. Depending on concentration and cell type, it may elicit both stimulatory and suppressive immune responses. Such characteristics are being explored for therapeutic applications in managing inflammatory diseases and infections .

Biomarkers for Disease Diagnosis

Recent studies have identified AHLs, including this compound, as potential biomarkers for diagnosing oral diseases. Their presence can indicate specific microbial profiles associated with dental caries and periodontal diseases, paving the way for novel diagnostic tools .

Summary of Research Findings

Case Studies

-

Case Study 1: Biofilm Control Strategies

Research has demonstrated that targeting quorum sensing pathways involving this compound can lead to effective strategies for disrupting biofilm formation in pathogenic bacteria. This approach is crucial for developing new antimicrobial therapies. -

Case Study 2: Agricultural Applications

Field trials using AHL-producing bacteria have shown significant improvements in crop yields and resistance to biotic stressors when supplemented with this compound. This application highlights its potential as a biostimulant in sustainable agriculture practices.

Mécanisme D'action

N-tetradecanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes involved in various cellular processes. This regulation affects bacterial metabolism, virulence, and biofilm formation. The compound also interacts with eukaryotic cells, influencing plant growth and resistance to stress .

Comparaison Avec Des Composés Similaires

La N-tétradecanoyl-L-homosérine lactone fait partie de la famille des N-acyl homosérine lactones, qui comprend des composés avec des longueurs de chaîne acyle et des groupes fonctionnels variables. Des composés similaires comprennent :

- N-hexanoyl-L-homosérine lactone (C6-HSL)

- N-octanoyl-L-homosérine lactone (C8-HSL)

- N-décanoyl-L-homosérine lactone (C10-HSL)

- N-dodécanoyl-L-homosérine lactone (C12-HSL)

- N-3-oxo-tétradecanoyl-L-homosérine lactone (3-oxo-C14-HSL)

La N-tétradecanoyl-L-homosérine lactone est unique en raison de sa chaîne acyle plus longue, qui affecte son hydrophobicité et son interaction avec les cellules bactériennes et eucaryotes. Ce composé apparaît plus tard dans les biofilms en développement et stimule la croissance bactérienne plus efficacement que les homologues à chaîne acyle plus courte .

Activité Biologique

N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing (QS). These compounds play crucial roles in intercellular communication among bacteria and have significant implications for plant and human health. This article explores the biological activity of C14-HSL, focusing on its effects on plants, bacteria, and human cells, supported by research findings and case studies.

Overview of this compound

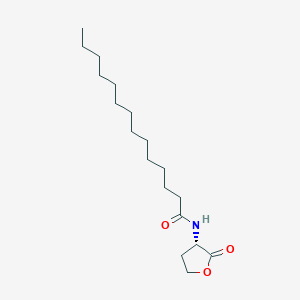

- Chemical Structure : C14-HSL is characterized by a homoserine lactone ring with a tetradecanoyl acyl chain.

- Molecular Formula : C14H27NO3

- Molecular Weight : 255.35 g/mol

1. Effects on Plant Growth and Development

C14-HSL has been shown to influence plant growth, particularly in model organisms like Arabidopsis thaliana and Medicago truncatula. Studies indicate that AHLs, including C14-HSL, can alter root architecture and growth patterns in response to varying acyl chain lengths.

- Root Development : Research indicates that C14-HSL affects primary root growth and lateral root formation. The compound's impact is dependent on its concentration, with lower concentrations promoting growth while higher concentrations may inhibit it .

- Gene Expression Modulation : Transcriptome analyses reveal that exposure to AHLs leads to differential expression of genes associated with cell division and differentiation. For example, C14-HSL has been linked to altered expression of genes such as CycB1:uidA in Arabidopsis roots, suggesting a mechanism through which AHLs modulate plant development .

2. Interactions with Bacterial Pathogens

C14-HSL plays a significant role in bacterial communication and pathogenesis:

- Quorum Sensing Modulation : As a signaling molecule, C14-HSL is involved in the regulation of virulence factors in several pathogenic bacteria. For instance, it has been shown to inhibit the growth of Porphyromonas gingivalis, a bacterium associated with periodontal disease .

- Biofilm Formation : AHLs like C14-HSL are crucial for biofilm development in bacterial communities. They facilitate cooperative behavior among bacteria, enhancing survival and resistance to environmental stresses .

3. Effects on Human Cells

C14-HSL has notable implications for human health, particularly concerning oral health:

- Immunomodulatory Effects : Studies demonstrate that AHLs can elicit both immunostimulatory and immunosuppressive responses in mammalian cell lines depending on the concentration used. For example, C14-HSL has shown potential in modulating immune responses relevant to oral diseases .

- Cancer Therapeutics : The compound exhibits antiproliferative effects against certain cancer cell lines, suggesting its potential utility in cancer therapy. It has been observed to enhance radiation sensitivity in oral squamous carcinoma cells, indicating a dual role in both promoting health and combating disease .

Data Table: Biological Activities of this compound

Case Study 1: Plant Response to AHL Mixtures

A study investigated the effects of various AHL mixtures, including C14-HSL, on Arabidopsis thaliana. The results indicated that plants exposed to mixtures exhibited unique gene expression patterns compared to those exposed to single AHLs. This suggests that the combination of AHLs can prime plants for enhanced resistance against pathogens through altered jasmonate metabolism .

Case Study 2: Oral Health Implications

Research focusing on dental biofilms found that C14-HSL was present in saliva samples from patients with dental caries. Its presence correlated with changes in microbial community structure, highlighting its potential role in oral health management by influencing bacterial interactions within biofilms .

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYHOXXVBVXPZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.